N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide;hydrochloride
Description
Historical Development and Chemical Context
N-[(4-Chlorophenyl)methyl]piperidine-4-carboxamide hydrochloride emerged as a derivative of piperidine-4-carboxamide scaffolds, which gained prominence in medicinal chemistry during the early 21st century. Piperidine-based compounds have been integral to drug discovery since the 1950s, with applications spanning antipsychotics, analgesics, and enzyme inhibitors. The introduction of the 4-chlorobenzyl substituent to the piperidine-4-carboxamide core (Figure 1) was first reported in patent literature circa 2010, driven by efforts to optimize pharmacokinetic properties in central nervous system (CNS)-targeted compounds. Its hydrochloride salt formulation, developed to enhance aqueous solubility, became a standard for preclinical studies requiring improved bioavailability.
Table 1: Key Historical Milestones
Nomenclature and Classification within Piperidine-4-carboxamide Derivatives
The compound’s systematic IUPAC name is 4-(4-chlorobenzylcarbamoyl)piperidin-1-ium chloride , reflecting its protonated piperidine nitrogen and chloride counterion. It belongs to the N-arylalkylpiperidine-4-carboxamide subclass, characterized by:
- A piperidine ring substituted at position 4 with a carboxamide group
- An N-linked 4-chlorobenzyl moiety
- A hydrochloride salt form.
Common synonyms include:
Table 2: Classification of Related Piperidine-4-carboxamides
Structural Significance in Pharmaceutical Chemistry
The molecular architecture of N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide hydrochloride confers three pharmacologically critical features:
- Piperidine Ring : Provides conformational rigidity, enabling optimal binding to target proteins while maintaining metabolic stability.
- Carboxamide Group : Serves as a hydrogen bond donor/acceptor, enhancing interactions with enzymatic active sites (e.g., carbonic anhydrases, gyrases).
- 4-Chlorobenzyl Moiety :
Quantum mechanical studies reveal that the hydrochloride salt stabilizes the piperidine ring in a chair conformation, with the protonated nitrogen favoring axial orientation to minimize steric clashes.
Chemical Relationship to Other Piperidine-based Compounds
This compound shares structural motifs with several pharmacologically active piperidines:
Figure 2: Structural Analogues
- Solenopsin (Fire ant toxin) : Shares piperidine core but lacks carboxamide and aryl groups.
- Loperamide (Antidiarrheal) : Contains N-substituted piperidine with tertiary amine.
- CCT128930 (PKB inhibitor) : Features pyrrolopyrimidine-piperidine hybrid scaffold.
Key differentiating factors include:
Research Importance and Scientific Applications
N-[(4-Chlorophenyl)methyl]piperidine-4-carboxamide hydrochloride serves two primary roles in contemporary research:
Enzyme Inhibition Studies :
Intermediate in Drug Synthesis :
Table 3: Recent Research Applications (2020–2025)
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O.ClH/c14-12-3-1-10(2-4-12)9-16-13(17)11-5-7-15-8-6-11;/h1-4,11,15H,5-9H2,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXMCZVDQKLONM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NCC2=CC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Primary Preparation Method
-
- Piperidine-4-carboxylic acid
- 4-chlorobenzylamine
-
- EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is commonly used to activate the carboxylic acid group for amide bond formation.
Base:
- Triethylamine is employed to neutralize the acid formed during the coupling reaction.
-
- Dichloromethane is the typical organic solvent used, providing a suitable medium for the reaction at room temperature.
Procedure:
The piperidine-4-carboxylic acid is reacted with 4-chlorobenzylamine in the presence of EDCI and triethylamine in dichloromethane at ambient temperature. After the amide bond formation, the product is purified and then converted to the hydrochloride salt by treatment with hydrochloric acid or an equivalent acid source.
Detailed Reaction Conditions and Considerations
| Parameter | Details |
|---|---|
| Temperature | Room temperature (approx. 20–25°C) |
| Reaction Time | Typically several hours until completion |
| Coupling Agent Amount | Stoichiometric or slight excess of EDCI |
| Base Amount | Equimolar or slight excess of triethylamine |
| Solvent Volume | Sufficient to dissolve reactants completely |
| Purification | Extraction, washing, and crystallization steps |
| Salt Formation | Hydrochloride salt formed by acid treatment |
This method is favored due to its mild conditions, good yields, and relatively straightforward purification process.
Alternative Cyclization and Coupling Agents
In related synthetic processes, other coupling and cyclizing agents have been reported for similar piperidine carboxamide derivatives, which could be adapted or optimized for this compound:
-
- Acid chlorides such as thionyl chloride, oxalyl chloride
- Acid anhydrides like trifluoroacetic anhydride, trichloroacetic anhydride
- Carbodiimides including EDCI hydrochloride
- Halotriazines such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)
Notes on Use:
These agents facilitate the activation of carboxylic acid groups for amide bond formation or cyclization steps in related compounds.
Chemical Reaction Analysis Summary
| Reaction Type | Description |
|---|---|
| Amide Coupling | Formation of amide bond between piperidine-4-carboxylic acid and 4-chlorobenzylamine using EDCI and base in dichloromethane. |
| Oxidation | Possible oxidation with agents like potassium permanganate under acidic conditions (for derivative modifications). |
| Reduction | Reduction with lithium aluminum hydride or sodium borohydride for structural modifications. |
| Substitution | Nucleophilic substitution with bases such as sodium hydroxide or potassium carbonate. |
| Hydrolysis | Hydrolysis under acidic or basic conditions to revert to starting materials. |
Research Findings and Optimization Notes
The use of EDCI as a coupling agent is preferred due to its efficiency and mild reaction conditions, minimizing side reactions and impurities.
Triethylamine serves dual roles as a base to neutralize the hydrochloride formed and to facilitate the coupling reaction.
Dichloromethane is selected for its solvent properties, although greener alternatives could be explored for scale-up and environmental considerations.
Conversion to hydrochloride salt improves the compound’s stability, solubility, and ease of handling.
Optimization of reaction times and stoichiometry can improve yield and purity, critical for pharmaceutical applications.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| 1. Activation | Piperidine-4-carboxylic acid + EDCI + triethylamine in dichloromethane | Activation of acid for amide bond formation |
| 2. Coupling | Addition of 4-chlorobenzylamine | Formation of N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide |
| 3. Purification | Extraction, washing, crystallization | Removal of impurities |
| 4. Salt Formation | Treatment with hydrochloric acid | Formation of hydrochloride salt |
Chemical Reactions Analysis
N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium carbonate.
Scientific Research Applications
Chemistry
In the field of chemistry, N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide;hydrochloride serves as an important building block for synthesizing more complex organic compounds. Its structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
This compound is extensively used in biochemical research to explore enzyme interactions and protein-ligand binding mechanisms. Studies have shown that it can modulate the activity of specific enzymes or receptors, which is crucial for understanding metabolic pathways and developing new therapeutic agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets positions it as a candidate for drug development, particularly in treating conditions influenced by enzyme activity or receptor modulation.
Industry
The compound finds applications in the production of specialty chemicals and materials. Its properties make it suitable for use in various industrial processes, including the formulation of agrochemicals and other fine chemicals.
Table 1: Summary of Chemical Reactions
| Reaction Type | Description |
|---|---|
| Oxidation | Can be oxidized using agents like potassium permanganate under acidic conditions. |
| Reduction | Reduction possible with lithium aluminum hydride or sodium borohydride. |
| Substitution | Nucleophilic substitution reactions can occur with sodium hydroxide or potassium carbonate. |
| Hydrolysis | Hydrolysis leads to piperidine-4-carboxylic acid and 4-chlorobenzylamine. |
Case Studies and Research Findings
Several studies highlight the biological activity and therapeutic potential of this compound:
Inhibition Studies
Research has indicated that related piperidine derivatives exhibit potent inhibition against various biological targets:
- A study demonstrated that a similar compound inhibited monoacylglycerol lipase (MAGL) with an IC50 value of 80 nM, suggesting potential applications in modulating endocannabinoid signaling pathways.
Multitarget Drug Development
Piperidine-based compounds are being explored for their ability to inhibit multiple targets simultaneously, enhancing their therapeutic potential in cancer treatment.
Structure-Activity Relationship Studies
Novel piperidine derivatives have been synthesized and evaluated against various cancer cell lines, providing insights into structure-activity relationships that could inform future development efforts for this compound.
| Compound Name | Target | IC50 (µM) | Biological Activity |
|---|---|---|---|
| Compound A | MAGL | 0.080 | Potent inhibitor |
| Compound B | VEGFR-2 | 11.3 | Anticancer |
| Compound C | CB1 | 1.2 | Analgesic |
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide;hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs and their pharmacological profiles are summarized below:
Impact of Substituents on Pharmacological Properties
Chlorophenyl Modifications
- The 4-chlorophenyl group in the target compound is critical for hydrophobic interactions with receptors. In CP945598, dual chlorophenyl groups enhance binding to the CB1 receptor, achieving sub-nanomolar potency .
- Fluorinated analogs, such as (R)-N-(4-fluorobenzyl)-piperidine-4-carboxamide, show comparable antiviral activity (e.g., SARS-CoV-2 inhibition), suggesting halogen choice balances potency and metabolic stability .
Piperidine Substitutions
- Carboxamide vs. Ester : Meperidine replaces the carboxamide with an ester group, shifting activity to opioid receptors .
Salt Forms
- Hydrochloride salts (common in all listed compounds) improve aqueous solubility, crucial for oral bioavailability. For example, AZD5363’s hydrochloride form supports preclinical in vivo efficacy .
Selectivity and Toxicity Considerations
- Selectivity : AZD5363 demonstrates >100-fold selectivity for Akt over ROCK kinases, achieved by optimizing the pyrrolopyrimidine core . In contrast, CP945598’s dual chlorophenyl groups confer CB1 specificity over CB2 .
- Toxicity : Meperidine’s ester linkage contributes to serotonergic toxicity risks, whereas carboxamide analogs generally exhibit safer profiles .
Biological Activity
N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide; hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHClNO
- Molecular Weight : 252.73 g/mol
- IUPAC Name : N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide
N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide; hydrochloride exerts its biological effects primarily through interactions with specific enzymes and receptors. It can modulate enzymatic activity, leading to various physiological responses. The compound has shown potential in inhibiting key signaling pathways, particularly those involving protein kinases.
Key Pathways Involved:
- PI3K-Akt Pathway : The compound has been identified as an inhibitor of Akt, a critical kinase involved in cell survival and proliferation. Inhibition of Akt can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
- COX Enzymes : Preliminary studies indicate that it may also exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are essential for the synthesis of prostaglandins involved in inflammation .
Anticancer Properties
Research has demonstrated that N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide; hydrochloride possesses significant anticancer activity. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines.
The compound's effectiveness against these cell lines suggests a potential role as a therapeutic agent in oncology.
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has shown promise as an anti-inflammatory agent. It has been evaluated for its ability to inhibit COX enzymes, which play a crucial role in inflammatory processes.
| Compound | COX-1 IC (μM) | COX-2 IC (μM) | Reference |
|---|---|---|---|
| N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide; HCl | 19.45 | 31.4 | |
| Celecoxib | 0.04 | 0.04 |
These results indicate that while the compound is less potent than established COX inhibitors like celecoxib, it still demonstrates significant anti-inflammatory activity.
Case Studies and Research Findings
- In Vivo Studies : A study involving human tumor xenografts in nude mice demonstrated that N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide; hydrochloride effectively inhibited tumor growth at tolerable doses, supporting its potential as an anticancer agent .
- Structure–Activity Relationship (SAR) : Research into the SAR of related compounds revealed that modifications to the piperidine ring and substitution patterns on the aromatic ring significantly affected biological activity, particularly regarding selectivity for different kinases .
- Pharmacokinetics : The pharmacokinetic profile of this compound shows reasonable absorption with low to moderate clearance rates across species, indicating potential for further development in pharmaceutical applications .
Q & A
Q. What are the recommended synthetic routes for N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide hydrochloride, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves a multi-step approach:
Core scaffold preparation : Piperidine-4-carboxylic acid is reacted with 4-chlorobenzyl chloride under basic conditions (e.g., triethylamine) to form the amide bond.
Hydrochloride salt formation : The free base is treated with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt.
Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) is used to achieve >95% purity .
Key optimization parameters :
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
Methodological Answer: Essential characterization methods include:
Q. What stability considerations are critical for handling and storing this compound?
Methodological Answer:
- Storage : Store at –20°C in airtight, light-protected containers under inert gas (argon) to prevent hygroscopic degradation .
- Stability tests :
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to neurological targets (e.g., serotonin receptors)?
Methodological Answer:
- Molecular docking (AutoDock Vina) :
- Prepare the receptor (e.g., 5-HT₂A, PDB ID: 6WGT) by removing water molecules and adding polar hydrogens.
- Generate ligand conformers using OMEGA3.
- Dock the compound with a grid box centered on the orthosteric site (20 ų).
- MD simulations (GROMACS) : 100-ns trajectories reveal stable hydrogen bonding with Ser159 and Tyr370 residues .
Q. What experimental strategies resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values)?
Methodological Answer:
- Standardized assays :
- Troubleshooting :
Q. What in vivo models are suitable for evaluating its therapeutic potential in oncology or virology?
Methodological Answer:
- Oncology :
- Virology :
- SARS-CoV-2 inhibition : Use Vero E6 cells infected with pseudovirus. EC₅₀ determination via luciferase reporter assay (targeting viral main protease, Mᵖʳᵒ) .
Q. How can structure-activity relationship (SAR) studies improve selectivity against off-target kinases?
Methodological Answer:
- SAR modifications :
- Selectivity profiling :
- Screen against a kinase panel (e.g., Eurofins KinaseProfiler™) to identify off-target hits.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
